molecular formula C12H14O2 B14258244 2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)- CAS No. 292148-43-7

2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)-

Cat. No.: B14258244
CAS No.: 292148-43-7
M. Wt: 190.24 g/mol
InChI Key: BQZKDWCIFAWXHY-JOYOIKCWSA-N
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Description

2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)- is a chiral organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)- typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include substituted butenolides or lactones, which undergo intramolecular cyclization to form the furanone ring.

Industrial Production Methods

Industrial production methods may involve the use of catalytic processes to enhance yield and selectivity. The choice of catalyst, solvent, and reaction temperature are critical factors in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrofuranone derivatives.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)- has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-: A non-chiral analog.

    3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-: A related compound with different substituents.

    γ-Butyrolactone: A structurally similar lactone with different biological activities.

Uniqueness

2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)- is unique due to its chiral nature and specific substituents, which confer distinct chemical and biological properties. Its stereochemistry plays a crucial role in its reactivity and interactions with biological targets.

Properties

CAS No.

292148-43-7

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(3S,5R)-3,5-dimethyl-5-phenyloxolan-2-one

InChI

InChI=1S/C12H14O2/c1-9-8-12(2,14-11(9)13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-,12+/m0/s1

InChI Key

BQZKDWCIFAWXHY-JOYOIKCWSA-N

Isomeric SMILES

C[C@H]1C[C@](OC1=O)(C)C2=CC=CC=C2

Canonical SMILES

CC1CC(OC1=O)(C)C2=CC=CC=C2

Origin of Product

United States

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